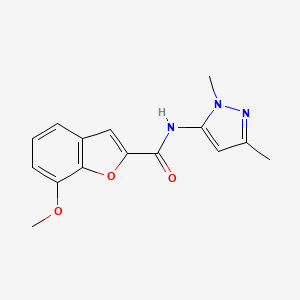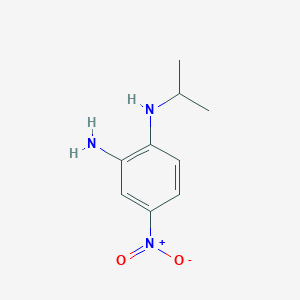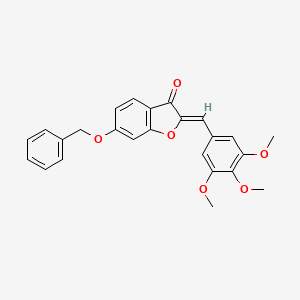![molecular formula C19H15N5O3 B2437898 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-18-0](/img/structure/B2437898.png)
3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These compounds are known for their diverse biological activities and have been the subject of numerous studies .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. A novel synthon, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde, was synthesized and then subjected to Friedlander condensation with reactive methylenes. This resulted in the formation of interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .Scientific Research Applications
Synthesis and Characterization
Pyrazolo[3,4-d]pyrimidines and their derivatives are synthesized through various chemical reactions, often involving the condensation of appropriate precursors. For example, novel pyrazolopyrimidine derivatives have been synthesized as potential anticancer and anti-5-lipoxygenase agents, illustrating the compound's versatility in chemical synthesis and modification for desired biological activities (Rahmouni et al., 2016).
Biological Evaluation
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for various biological activities. For instance:
- Anticancer Activity : Some derivatives have shown significant anticancer properties against different cancer cell lines, indicating their potential as therapeutic agents (Abdellatif et al., 2014).
- Anti-inflammatory and Analgesic Properties : Certain compounds exhibit cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory effects, suggesting their applicability in managing pain and inflammation (Abu‐Hashem et al., 2020).
- Antiviral Activities : Derivatives have been tested for antiviral activities, particularly against the H5N1 influenza virus, showing promising results that underscore their potential in antiviral therapy (Hebishy et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been found to be potent inhibitors of cyclin-dependent kinases (CDKs) , which are essential proteins in cell cycle regulation and have been implicated in various types of cancer .
Mode of Action
The compound acts by inhibiting the activity of CDKs . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of CDKs . This prevents ATP from binding to the kinase, thereby inhibiting its activity and disrupting the cell cycle .
Biochemical Pathways
By inhibiting CDKs, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cells from proliferating . The compound may also affect other pathways regulated by CDKs .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties .
Result of Action
The inhibition of CDKs by the compound leads to cell cycle arrest, which can result in the death of cancer cells . This makes the compound a potential candidate for the treatment of various types of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALUFLHDXMUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)
![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)




![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)




![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)
